
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as TAT, is a small molecule inhibitor that has been found to have potential therapeutic applications in various fields of research. In
作用机制
The mechanism of action of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves the inhibition of specific signaling pathways that are involved in various cellular processes. N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, reduction of inflammation, and neuroprotection. N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has also been shown to increase the expression of antioxidant enzymes and reduce oxidative stress.
实验室实验的优点和局限性
One of the advantages of using N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one of the limitations of using N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research involving N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide. One potential direction is the development of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide in combination with other therapeutic agents for synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide and its potential therapeutic applications in various fields of research.
Conclusion:
In conclusion, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a small molecule inhibitor that has potential therapeutic applications in various fields of research. Its specificity for certain signaling pathways, inhibition of cell growth and proliferation, reduction of inflammation, and neuroprotection make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, further investigation of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide and its analogs may lead to new treatments for cancer, inflammation, and neurological disorders.
合成方法
The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves a multi-step process that starts with the reaction of 2-oxopiperidine with 3-bromoaniline to form N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide. This is followed by a Suzuki coupling reaction between N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide and 4-(trifluoromethyl)phenylboronic acid to form N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide.
科学研究应用
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-10-7-15(8-11-16)9-12-19(27)25-17-4-3-5-18(14-17)26-13-2-1-6-20(26)28/h3-5,7-8,10-11,14H,1-2,6,9,12-13H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWADTVGMCGPEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


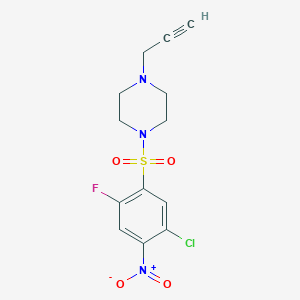
![N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2398308.png)
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)
![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)
![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)
![N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398317.png)
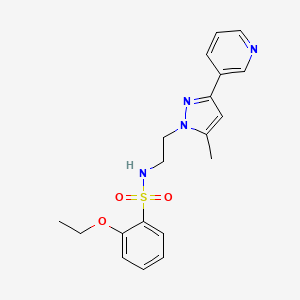
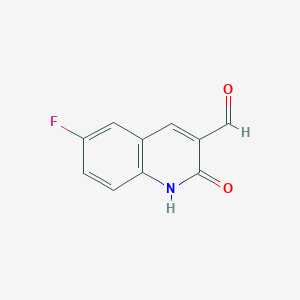
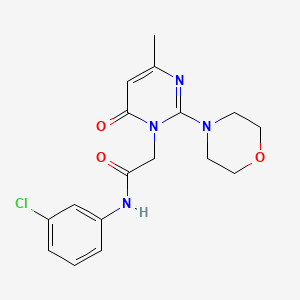
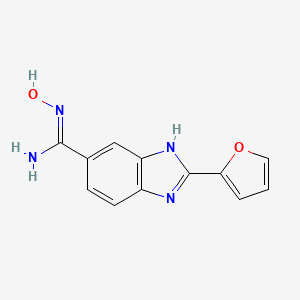
![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)
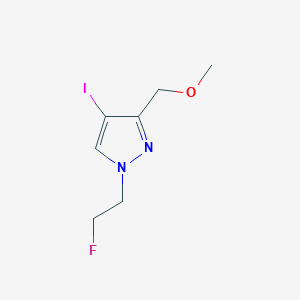
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398329.png)